molecular formula C8H16O B3146099 (R)-6-Methylhept-5-en-2-ol CAS No. 58917-27-4

(R)-6-Methylhept-5-en-2-ol

Cat. No.: B3146099
CAS No.: 58917-27-4
M. Wt: 128.21 g/mol
InChI Key: OHEFFKYYKJVVOX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Methylhept-5-en-2-ol is an organic compound with the molecular formula C8H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often found in nature and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methylhept-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 6-Methylhept-5-en-2-one, using chiral catalysts. This method ensures the production of the desired enantiomer with high selectivity.

Another synthetic route involves the hydroboration-oxidation of 6-Methylhept-5-en-1-ol. This two-step process includes the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to yield the alcohol.

Industrial Production Methods

On an industrial scale, ®-6-Methylhept-5-en-2-ol can be produced through biocatalysis. Enzymes such as alcohol dehydrogenases are used to catalyze the reduction of the ketone to the alcohol. This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-6-Methylhept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone, 6-Methylhept-5-en-2-one, using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane, 6-Methylheptane, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 6-Methylhept-5-en-2-one.

    Reduction: 6-Methylheptane.

    Substitution: 6-Methylhept-5-en-2-yl chloride.

Scientific Research Applications

®-6-Methylhept-5-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in pheromone communication in insects.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-6-Methylhept-5-en-2-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of smell. The compound’s chiral nature allows it to interact selectively with these receptors, enhancing its effectiveness in fragrance applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Methylhept-5-en-2-ol: The enantiomer of ®-6-Methylhept-5-en-2-ol, which has similar chemical properties but different biological activities.

    6-Methylhept-5-en-2-one: The corresponding ketone, which can be reduced to form ®-6-Methylhept-5-en-2-ol.

    6-Methylheptane: The fully reduced form of the compound.

Uniqueness

®-6-Methylhept-5-en-2-ol is unique due to its chiral nature, which imparts specific interactions with biological receptors. This makes it particularly valuable in applications where enantioselectivity is crucial, such as in the fragrance and pharmaceutical industries.

Properties

IUPAC Name

(2R)-6-methylhept-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFFKYYKJVVOX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58917-27-4
Record name Sulcatol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULCATOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX923KGC3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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